molecular formula C18H10O5S B14613559 4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione CAS No. 60981-79-5

4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione

Katalognummer: B14613559
CAS-Nummer: 60981-79-5
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: CMYNKYSRTQGPKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione is a chemical compound that belongs to the class of naphthofurans This compound is characterized by a naphtho[2,3-c]furan core structure with a benzenesulfonyl group attached at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinone with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which undergoes cyclization to form the desired naphthofuran compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and sulfonating agents (e.g., sulfuric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthofurans, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it may inhibit the activity of protein kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

60981-79-5

Molekularformel

C18H10O5S

Molekulargewicht

338.3 g/mol

IUPAC-Name

4-(benzenesulfonyl)benzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C18H10O5S/c19-17-14-10-11-6-4-5-9-13(11)16(15(14)18(20)23-17)24(21,22)12-7-2-1-3-8-12/h1-10H

InChI-Schlüssel

CMYNKYSRTQGPKB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3C(=CC4=CC=CC=C42)C(=O)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.